molecular formula C13H17N5 B12265454 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine

Cat. No.: B12265454
M. Wt: 243.31 g/mol
InChI Key: YTLIGMJNDYIZPO-UHFFFAOYSA-N
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Description

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine is a complex organic compound that features a unique combination of an imidazole ring, an azetidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the imidazole and azetidine intermediates. One common method involves the condensation of 1H-imidazole with a suitable aldehyde to form an imidazole derivative. This intermediate is then reacted with an azetidine derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the azetidine and pyrimidine rings can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler compound with a single imidazole ring.

    Azetidine: A four-membered ring compound without additional functional groups.

    2,6-dimethylpyrimidine: A pyrimidine derivative with methyl groups at positions 2 and 6.

Uniqueness

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2,6-dimethylpyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties not found in simpler compounds

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2,6-dimethylpyrimidine

InChI

InChI=1S/C13H17N5/c1-10-5-13(16-11(2)15-10)18-7-12(8-18)6-17-4-3-14-9-17/h3-5,9,12H,6-8H2,1-2H3

InChI Key

YTLIGMJNDYIZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CC(C2)CN3C=CN=C3

Origin of Product

United States

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